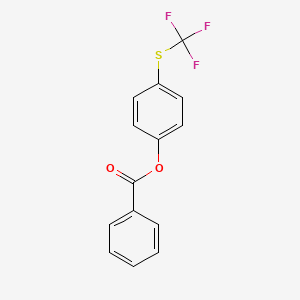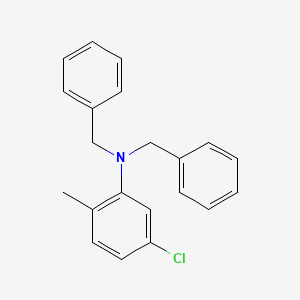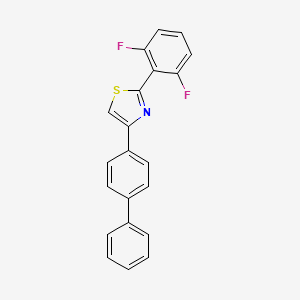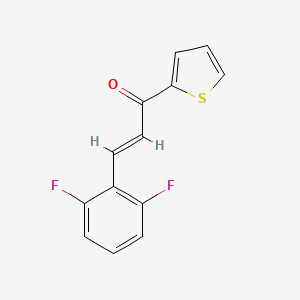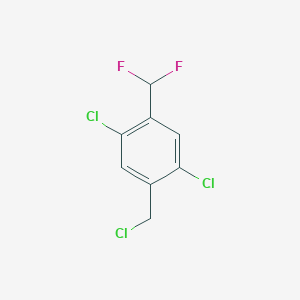
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene (2-CDFCT) is a fluorinated cyclopropene compound that has been studied for its unique properties and potential applications in a variety of scientific research areas. It has become increasingly popular in laboratory experiments due to its ability to form stable complexes with other molecules, its low toxicity, and its low cost.
科学的研究の応用
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has been studied for its potential applications in a variety of scientific research areas, including organic chemistry, biochemistry, and drug discovery. It has been used as a building block for the synthesis of a variety of compounds, including fluoroalkenes, fluoroalkynes, and fluorinated heterocycles. It has also been studied as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids, and as a potential therapeutic agent for the treatment of certain types of cancer.
作用機序
The mechanism of action of 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is not yet fully understood, but it is believed to involve the formation of a stable complex with other molecules. This complex is thought to be responsible for the inhibition of enzymes involved in the biosynthesis of fatty acids, as well as for the potential therapeutic effects of this compound on certain types of cancer.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been shown to inhibit the biosynthesis of fatty acids, which could potentially lead to the development of new therapeutic agents for the treatment of certain types of cancer. It has also been shown to have antioxidant and anti-inflammatory properties, and to be able to modulate the activity of certain enzymes involved in the metabolism of lipids.
実験室実験の利点と制限
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene has several advantages for use in laboratory experiments, including its low cost, low toxicity, and its ability to form stable complexes with other molecules. However, it also has certain limitations, such as its low solubility in water, and its tendency to form unstable complexes with certain molecules.
将来の方向性
The potential future directions for 2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene include further exploration of its potential applications in organic chemistry, biochemistry, and drug discovery. Additionally, further research is needed to better understand its mechanism of action, and to identify potential therapeutic agents for the treatment of certain types of cancer. Additionally, further research is needed to explore its potential antioxidant and anti-inflammatory effects, and to investigate its potential role in the metabolism of lipids. Finally, further research is needed to explore the potential for using this compound as a building block for the synthesis of a variety of other compounds.
合成法
2-(2-Chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene is synthesized through a Friedel-Crafts alkylation reaction between 3,3-difluorocyclopropene and toluene. The reaction is typically conducted in the presence of anhydrous aluminum chloride as a catalyst, and the reaction is usually completed in less than an hour. The reaction yields a mixture of this compound and its isomer, 1-(2-chloro-3,3-difluoro-1-cyclopropen-1-yl)toluene, which can be separated by column chromatography.
特性
IUPAC Name |
1-(2-chloro-3,3-difluorocyclopropen-1-yl)-2-methylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF2/c1-6-4-2-3-5-7(6)8-9(11)10(8,12)13/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDDNUJJIIZGBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C2(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


